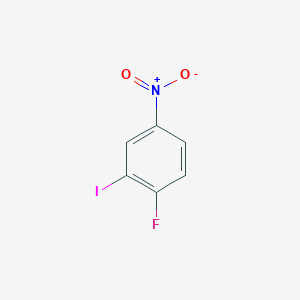







|
REACTION_CXSMILES
|
[F:1][B-](F)(F)F.N#[O+].[I:8][C:9]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:10]=1N>ClCCl>[F:1][C:10]1[CH:12]=[CH:13][C:14]([N+:16]([O-:18])=[O:17])=[CH:15][C:9]=1[I:8] |f:0.1|
|


|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.N#[O+]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(N)C=CC(=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The dichloromethane was concentrated to about half volume
|
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was treated with 1,2-dichlorobenzene (300 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The remaining dichloromethane was further concentrated in vacuo
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resultant 1,2-dichlorobenzene suspension was heated at 110° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 20° C.
|
|
Type
|
ADDITION
|
|
Details
|
treated with water (200 mL) and dichloromethane (500 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered over celite
|
|
Type
|
WASH
|
|
Details
|
the celite was washed with dichloromethane and water
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer of the filtrate was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (2×)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 20% sodium thiosulfate and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The dichloromethane was removed under standard conditions while the 1,2-dichlorobenzene
|
|
Type
|
CUSTOM
|
|
Details
|
was removed via vacuum distillation
|
|
Type
|
CUSTOM
|
|
Details
|
to give a crude dark oil
|
|
Type
|
DISTILLATION
|
|
Details
|
This material was purified by distillation
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])I
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19 g | |
| YIELD: PERCENTYIELD | 38% | |
| YIELD: CALCULATEDPERCENTYIELD | 37.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |